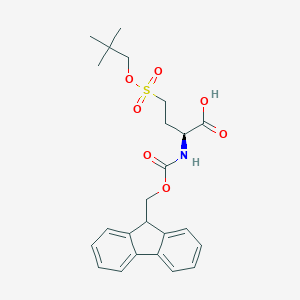

Fmoc-4-(neopentyloxysulfonyl)-ABU-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Fmoc-4-(neopentyloxysulfonyl)-ABU-OH” is an orthogonally protected derivative of homocysteic acid . It can be used as a Glu substitute or for introducing a highly acidic moiety. It can be incorporated into various peptide effectors, such as receptor ligands and enzyme inhibitors .

Synthesis Analysis

Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . Very-high-quality Fmoc building blocks are available at low cost because of the economies of scale arising from current multiton production of therapeutic peptides by Fmoc SPPS . Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward .Chemical Reactions Analysis

The neopentyl sulfonate of “Fmoc-4-(neopentyloxysulfonyl)-ABU-OH” can be cleaved with HF/m-cresol or by slow hydrolysis in 0.1% TFA in water . In general, Fmoc SPPS involves repeated cycles of deprotection and coupling reactions .Scientific Research Applications

Biomedical Applications

Fmoc-derivatized peptides are used in the creation of peptide-based hydrogels (PHGs) . These hydrogels are biocompatible materials suitable for various applications such as drug delivery and diagnostic tools for imaging .

Tissue Engineering

The Fmoc-derivatives of certain peptide series have shown potential in tissue engineering . For instance, the Fmoc-K3 hydrogel, which is quite rigid, supports cell adhesion, survival, and duplication, making it a potential material for tissue engineering .

Drug Delivery Systems

The biocompatibility and self-assembling nature of PHGs make them suitable for use in drug delivery systems . The hydrogels can encapsulate drugs and release them in a controlled manner, improving the efficacy and reducing the side effects of the drugs .

Diagnostic Tools for Imaging

PHGs can also be used as diagnostic tools for imaging . The hydrogels can encapsulate imaging agents, allowing for better visualization of biological structures and processes .

Green Chemistry

Fmoc-protected amino esters, like Fmoc-4-(neopentyloxysulfonyl)-ABU-OH, can be used in green chemistry . They can be hydrolyzed using green calcium (II) iodide as a protective agent, producing better yields with greener, inexpensive chemicals and less energy expenditure .

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected amino acids are commonly used in solid-phase peptide synthesis (SPPS) . They are useful tools in structure-activity relationship (SAR) studies and are more UV-absorbent, less sensitive in acidic environments, and easier to handle than Boc-protected amino acids .

Safety and Hazards

Mechanism of Action

Target of Action

Fmoc-4-(neopentyloxysulfonyl)-ABU-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the amino groups of other amino acids in a peptide chain . The Fmoc group serves as a protective group for the amino group during peptide synthesis .

Mode of Action

The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . The first step in this process is the removal of the Fmoc group from the amino group on the amino acid on the resin, exposing an amine . This is followed by the coupling of an activated incoming amino acid to the exposed amine, extending the peptide chain . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Biochemical Pathways

The biochemical pathways affected by Fmoc-4-(neopentyloxysulfonyl)-ABU-OH are those involved in peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are fundamental to the structure and function of proteins .

Pharmacokinetics

Its bioavailability is more pertinent in the context of its efficiency in peptide synthesis .

Result of Action

The result of the action of Fmoc-4-(neopentyloxysulfonyl)-ABU-OH is the successful synthesis of peptides, including ones of significant size and complexity . This is crucial for research in the post-genomic world, where peptides are valuable tools for understanding biological processes and developing new therapeutics .

Action Environment

The action of Fmoc-4-(neopentyloxysulfonyl)-ABU-OH can be influenced by various environmental factors. For instance, the quality of the solvent used, particularly dimethylformamide (DMF), can significantly impact the efficiency of peptide synthesis . Furthermore, the compound’s stability and efficacy can be affected by temperature and pH conditions .

properties

IUPAC Name |

(2S)-4-(2,2-dimethylpropoxysulfonyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO7S/c1-24(2,3)15-32-33(29,30)13-12-21(22(26)27)25-23(28)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNFNWKIJOXRLL-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)COS(=O)(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472961 |

Source

|

| Record name | Fmoc-4-(neopentyloxysulfonyl)- L-aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-4-(neopentyloxysulfonyl)-ABU-OH | |

CAS RN |

220951-81-5 |

Source

|

| Record name | Fmoc-4-(neopentyloxysulfonyl)- L-aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.